molecular formula C6H5BrFN B1303259 5-Bromo-2-fluoroaniline CAS No. 2924-09-6

5-Bromo-2-fluoroaniline

Cat. No.: B1303259
CAS No.: 2924-09-6
M. Wt: 190.01 g/mol
InChI Key: ADWKOCXRCRSMLQ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoroaniline is an organic compound with the molecular formula C6H5BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms at the 5th and 2nd positions, respectively. This compound is a light yellow solid and is slightly soluble in water . It is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

The synthesis of 5-Bromo-2-fluoroaniline can be achieved through several methods:

Chemical Reactions Analysis

5-Bromo-2-fluoroaniline undergoes various chemical reactions, including:

  • Substitution Reactions: : The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring. Common reagents include sodium hydroxide and potassium tert-butoxide.

  • Oxidation and Reduction: : It can be oxidized to form corresponding nitro compounds or reduced to form amines. Common oxidizing agents include potassium permanganate, while reducing agents include iron powder and hydrogen gas.

  • Coupling Reactions: : this compound can undergo coupling reactions with diazonium salts to form azo compounds. This reaction is typically carried out in the presence of a base such as sodium carbonate.

Scientific Research Applications

Pharmaceuticals

5-Bromo-2-fluoroaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for potential therapeutic properties, particularly in the development of drugs targeting specific biological pathways.

Key Case Studies :

  • A study highlighted its role as a precursor for synthesizing sulfonated derivatives, which have shown antibacterial activity against resistant strains of bacteria. The synthesis involved reacting this compound with amidosulfonic acid to yield bioactive compounds.

Organic Synthesis

In organic chemistry, this compound is utilized in the synthesis of complex organic molecules, including dyes and agrochemicals. Its halogen substituents enable diverse chemical reactions, such as nucleophilic substitutions and coupling reactions.

Synthesis Example :

  • The compound is employed in the Suzuki-Miyaura coupling reaction to form biaryl compounds, which are valuable in pharmaceutical applications .
Reaction TypeDescription
Nucleophilic SubstitutionBromine and fluorine can be replaced with other functional groups.
Coupling ReactionsUsed in palladium-catalyzed cross-coupling reactions to form complex structures.

Material Science

This compound is also significant in material science, particularly for developing new materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoroaniline is primarily related to its ability to act as an intermediate in various chemical reactions. It can interact with different molecular targets and pathways depending on the specific application. For instance, in pharmaceutical synthesis, it may be involved in the formation of active pharmaceutical ingredients that target specific enzymes or receptors .

Comparison with Similar Compounds

5-Bromo-2-fluoroaniline can be compared with other similar compounds such as:

Biological Activity

5-Bromo-2-fluoroaniline is an organic compound characterized by its halogenated aromatic structure, which has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of the biological activities associated with this compound, including its potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6_6H5_5BrF2_2N and a molecular weight of approximately 202.02 g/mol. The presence of bromine and fluorine atoms in its structure enhances its reactivity and potential biological activity by influencing binding affinities to various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The halogen substituents can significantly affect the compound's lipophilicity and membrane permeability, facilitating cellular uptake.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
  • Receptor Interaction : Its structural similarity to biologically active molecules allows it to function as a ligand for various receptors, potentially influencing signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that halogenated anilines can disrupt bacterial cell walls or inhibit essential enzymes necessary for bacterial survival.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been suggested that such compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For instance, a study highlighted that halogenated anilines could trigger cell cycle arrest and promote programmed cell death in specific cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Gram-positive and Gram-negative bacteria demonstrated its potential as an antimicrobial agent. The compound showed notable inhibition zones in agar diffusion tests, indicating effective bacterial growth suppression.
  • Cancer Cell Studies : In vitro experiments revealed that this compound could reduce proliferation rates in several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.
  • Enzyme Interaction Studies : Research using recombinant enzymes has shown that this compound can inhibit specific kinases involved in cancer progression, providing insight into its potential therapeutic applications in oncology .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of kinase activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-fluoroaniline, and how can reaction conditions be optimized?

  • Methodological Answer : this compound (CAS 2924-09-6, C₆H₅BrFN) is typically synthesized via sequential halogenation of aniline derivatives. Key steps include directed ortho-metalation (DoM) strategies for regioselective bromination and fluorination. For example, fluorination can be achieved using electrophilic fluorinating agents like Selectfluor, followed by bromination with N-bromosuccinimide (NBS). Optimization involves controlling temperature (0–5°C for fluorination) and stoichiometry to minimize polyhalogenation byproducts . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons appear as distinct multiplets (δ 6.92–7.25 ppm), with NH₂ protons at δ ~5.0 ppm (exchangeable in D₂O). The fluorine substituent induces deshielding in adjacent protons .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm confirm purity and resolve impurities like dihalogenated byproducts .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 190.02 (C₆H₅BrFN⁺), with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing this compound derivatives?

  • Methodological Answer : Discrepancies in aromatic proton splitting patterns (e.g., J values) may arise from solvent effects or competing resonance structures. For example, in DMSO-d₆, NH₂ protons may exhibit broadening due to hydrogen bonding. Researchers should:

  • Compare experimental data with computational predictions (DFT calculations for chemical shifts).
  • Use deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to assess solvent-dependent shifts .
  • Validate assignments via 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies enhance the regioselectivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The bromine atom is more reactive than fluorine in Suzuki-Miyaura couplings. To achieve selectivity:

  • Use Pd(PPh₃)₄ or XPhos ligands to activate the C-Br bond selectively.
  • Optimize base (K₂CO₃) and solvent (toluene/ethanol) to suppress protodehalogenation.
  • Monitor reaction progress via TLC to halt at mono-coupled products. For example, coupling with aryl boronic acids yields biaryl derivatives critical for pharmaceutical intermediates .

Q. How do electronic effects of substituents influence the stability of this compound under acidic or basic conditions?

  • Methodological Answer :

  • Acidic Conditions : The electron-withdrawing fluorine destabilizes the NH₂ group, increasing susceptibility to protonation and diazotization. Storage in acidic media should be avoided to prevent decomposition.
  • Basic Conditions : The bromine atom’s inductive effect stabilizes the ring against nucleophilic attack. However, prolonged exposure to strong bases (e.g., NaOH) may lead to dehalogenation. Stability studies via accelerated degradation testing (40°C/75% RH) recommend storage at 2–8°C in amber vials .

Q. What analytical techniques are optimal for detecting trace impurities in this compound batches?

  • Methodological Answer :

  • GC-MS : Detects volatile impurities (e.g., residual solvents like DMF) with limits of detection (LOD) <0.1%.
  • ICP-OES : Quantifies heavy metal contaminants (e.g., Pd catalysts) to ppm levels.
  • HPLC-PDA : Resolves non-volatile impurities (e.g., dihalogenated isomers) using gradient elution (0.1% TFA in water/acetonitrile) .

Properties

IUPAC Name

5-bromo-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWKOCXRCRSMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951845
Record name 5-Bromo-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2924-09-6
Record name 5-Bromo-2-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2924-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 1-bromo-4-fluoro-3-nitrobenzene (1.56 g), nickel(II) bromide (78 mg), methanol (28 mL) and tetrahydrofuran (28 mL) was added sodium borohydride (805 mg) under ice-cooling, and the mixture was stirred at the same temperature for 30 minutes. The mixture was stirred at room temperature for 30 minutes, and the reaction mixture was poured into a saturated aqueous sodium hydrogen carbonate solution. The resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give 5-bromo-2-fluoroaniline (1.3 g). This material was dissolved in tetrahydrofuran (30 mL). To the solution were added 4-dimethylaminopyridine(0.26 g)and di(tert-butyl)dicarbonate (3.1 g), and the mixture was heated for reflux for 1.5 hours. The reaction mixture was poured into 0.5 mol/L hydrochloric acid, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. To the residue were added methanol (21 mL) and potassium carbonate (2.94 g), and the mixture was heated for reflux for 2 hours. To the reaction mixture was added water, and the mixture was poured into brine. The resulting mixture was extracted with ethyl acetate, and the extract was dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=95/5) to give the title compound (1.72 g).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
nickel(II) bromide
Quantity
78 mg
Type
catalyst
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
805 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Add 4-bromo-1-fluoro-2-nitrobenzene (19.4 g, 88.2 mmol) and 10 g of fine mesh iron to a solution of acetic acid (75 mL) and water (5 mL) and heat to 105° C. for 4 h or until the 4-bromo-1-fluoro-2-nitrobenzene is completely consumed. Concentrate to remove most of the acetic acid, pour into water and extract with ethyl acetate. Wash the ethyl acetate layers with water, an aqueous saturated solution of sodium chloride, dry (potassium carbonate), filter and concentrate. Purify the residue by silica gel chromatography, eluting with hexanes:ethyl acetate, to give the title compound as an amber oil (11.3 g, 67%).
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

Synthesis routes and methods III

Procedure details

Iron powder (9.3 g, 0.166 mM) and ammonium chloride (1.7 g, 0.032 mM) were stirred in water (42 ml) at 100° C. for 30 minutes. Commercially available 2-nitro 4-bromo fluorobenzene (9.2 g, 0.42 mM) was added drop wise to the above solution over a period of 45 minutes. The reaction was stirred at 100° C. for an additional five hours. Water was removed in vacuo. The resultant crude solution was stirred in ethyl acetate (100 mL) for 20 minutes and the organic solution was decanted off. This wash was repeated two more times. The organic layers were combined, dried (MgSO4), passed through a plug of SiO2, and concentrated to afford 4.2 g (53% yield) of the desired product as a red oil. The product was used without further purification. NMR (CHCl3) δ 3.78 (bs, 2H); 6.65-7.07(m, 3H).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
42 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.3 g
Type
catalyst
Reaction Step Two
Yield
53%

Synthesis routes and methods IV

Procedure details

3.0 g of 5-bromo-2-fluoronitrobenzene, 3.8 g iron powder and 7.3 g ammonium chloride were heated at 80° C. for 2 hours in a solution mixture of 30 mL methanol and 30 mL water. The reaction mixture was filtered through Celite, the methanol was evaporated, and the reaction mixture was diluted with water and extracted with ethyl acetate. The extract was washed with brine, and the organic layer was dried over anhydrous sodium sulfate and filtered through a column with a small amount of silica gel. The solvent was evaporated to give 2.43 g of the title compound (yellow oil).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-2-fluoroaniline
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6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
5-Bromo-2-fluoroaniline

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